molecular formula C20H20ClN3O2 B11116497 N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide

N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B11116497
M. Wt: 369.8 g/mol
InChI Key: QLCMFTRZXOZMOA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene ring, a diethylamino group, and a chlorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable chromene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures, often ranging from room temperature to reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide apart from these similar compounds is its unique chromene ring structure combined with the diethylamino and chlorophenyl groups

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c1-3-24(4-2)16-10-5-13-11-17(19(22)26-18(13)12-16)20(25)23-15-8-6-14(21)7-9-15/h5-12,22H,3-4H2,1-2H3,(H,23,25)

InChI Key

QLCMFTRZXOZMOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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